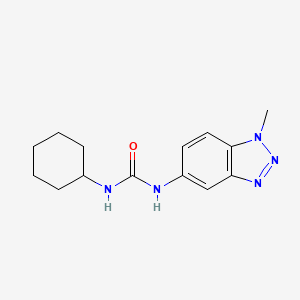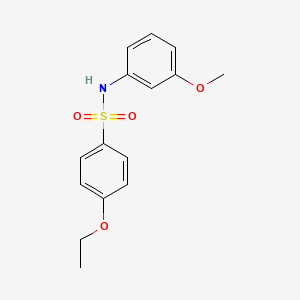![molecular formula C17H23NO3 B5762627 N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, also known as CYT387, is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CYT387 has shown promising results in preclinical and clinical studies as a potential treatment for various hematological malignancies and inflammatory diseases.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide exerts its pharmacological effects by selectively inhibiting JAK1 and JAK2, which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide blocks the downstream signaling pathways of various cytokines, including interleukin-6 (IL-6), which is known to play a key role in the pathogenesis of myelofibrosis.
Biochemical and physiological effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2, the reduction of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also been shown to improve the symptoms and quality of life of patients with myelofibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high selectivity for JAK1 and JAK2, its potent inhibitory activity, and its ability to induce apoptosis in cancer cells. However, the limitations of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide in lab experiments include its high cost, the need for specialized equipment and expertise, and the potential for off-target effects.
Zukünftige Richtungen
The potential future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide research include the development of new JAK inhibitors with improved selectivity and efficacy, the identification of new therapeutic targets for N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide and its potential applications in other diseases.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 2,3-dimethoxybenzoyl chloride with 1-cyclohexene in the presence of triethylamine, followed by the reaction of the resulting product with ethylenediamine. The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzoic acid, followed by reduction with hydrogen gas to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various hematological malignancies, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide has also shown promising results in clinical trials as a treatment for myelofibrosis, a rare and incurable bone marrow disorder.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-6-9-14(16(15)21-2)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMSEUCFUYZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)



![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
